Y-33075

Description

Y-39983 is a small molecule drug with a maximum clinical trial phase of I.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

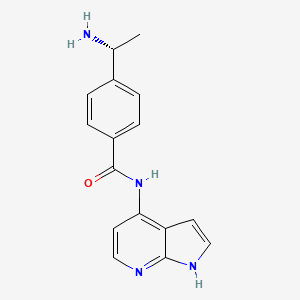

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVBXQAYBIJXRP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173718 | |

| Record name | Y-33075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199433-58-4 | |

| Record name | Y-33075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-33075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Y-33075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical structure and properties of Y-33075

An In-depth Technical Guide to Y-33075

Introduction

This compound, also known by its synonym Y-39983, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4] Developed as a derivative of the earlier ROCK inhibitor Y-27632, this compound exhibits significantly greater potency.[1][4] Its ability to modulate the ROCK signaling pathway has made it a valuable research tool in various fields, including cell biology, neuroscience, and ophthalmology. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is a benzamide derivative with the IUPAC name 4-[(1R)-1-aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Y-39983, RKI-983, SNJ-1656 | [1][5][6][7] |

| CAS Number | 199433-58-4 | [1][3][5] |

| Molecular Formula | C₁₆H₁₆N₄O | [1][3][5] |

| Molecular Weight | 280.33 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [1] |

| SMILES | O=C(NC1=C2C(NC=C2)=NC=C1)C3=CC=C(--INVALID-LINK--C)C=C3 | [1][5] |

| Solubility | Soluble in DMSO (50 mg/mL); Insoluble in water | [1][8] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year) | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the Rho-associated coiled-coil forming protein kinases, ROCK1 and ROCK2.[9] The RhoA-ROCK pathway is a critical regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.[9][10] Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[7][11] Phosphorylation of MLC promotes actin-myosin interaction and stress fiber formation, leading to cellular contraction.[10][12] By inhibiting ROCK, this compound prevents these phosphorylation events, resulting in reduced cellular contractility and disassembly of stress fibers.[11]

Quantitative Biological Data

This compound is highly potent against ROCK and shows selectivity over other kinases like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[1][5][13]

Table 1: Kinase Inhibitory Activity

| Target Kinase | IC₅₀ | Reference |

|---|---|---|

| ROCK | 3.6 nM | [1][2][3][13] |

| PKC | 420 nM (0.42 µM) | [1][3][13] |

| CaMKII | 810 nM (0.81 µM) |[1][3][13] |

The functional potency of this compound has been demonstrated in various cellular and tissue-based assays. It is consistently shown to be approximately 10-fold more potent than the related inhibitor, Y-27632.[9][10][14][15]

Table 2: Functional Effects of this compound

| Biological Effect | Model System | Observations | Reference |

|---|---|---|---|

| Inhibition of Cell Contraction | Human (TWNT-4) & Murine Hepatic Stellate Cells (HSCs) | Significantly inhibits contraction at concentrations from 100 nM to 10 µM. ~10-fold more potent than Y-27632. | [9][14][15] |

| Reduction of Intraocular Pressure (IOP) | Rabbits & Monkeys | Topical administration (≥0.01%) significantly lowers IOP. | [1][5] |

| Axonal Regeneration | Rat Retinal Ganglion Cells (RGCs) | Increases the number of regenerating axons at 100 µM. | [1][5] |

| Neurite Extension | Retinal Ganglion Cells (RGCs) | Promotes neurite extension at 10 µM. | [1][2] |

| Neuroprotection | Rat Retinal Explants | Significantly improves RGC survival at 50 µM. | [16] |

| Anti-inflammatory Effects | Rat Retinal Explants | Reduces microglial activation and astrogliosis. | [16] |

| Inhibition of Fibrogenesis | Human & Murine HSCs | Reduces expression of fibrotic markers (e.g., Col1a1). | [14][17] |

| Inhibition of Proliferation | Human & Murine HSCs | Decreases proliferation at concentrations of 100 nM and above. |[12][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols involving this compound.

In Vitro Kinase Assays

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against specific kinases.

-

PKC Kinase Assay Protocol:

-

Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 10 ng/mL PKC, 1 µM [γ-³²P] ATP, 20 µM PKC substrate, 0.1 mg/mL BSA, 10 mM DTT, 10 mM β-glycerophosphate, 50 µM Na₃VO₄, 2 mM CaCl₂, 20 µg/mL phosphatidyl-l-serine, and 10 mM MgCl₂.[1]

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

-

Incubation: Incubate at room temperature for 30 minutes.[1]

-

Termination & Measurement: The specific method for termination and measurement of incorporated radioactivity (e.g., phosphocellulose filter binding) is required to quantify kinase activity.[1]

-

-

CaMKII Kinase Assay Protocol:

-

Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 125 U/mL CaMKII, 1 µM [γ-³²P] ATP, 10 µM calmodulin, 20 µM CaMKII substrate, 0.2 mg/mL BSA, 0.5 mM DTT, 0.1 mM β-glycerophosphate, 50 µM Na₃VO₄, 1 mM CaCl₂, and 5 mM MgCl₂.[1]

-

Inhibitor Addition: Add various concentrations of this compound.

-

Incubation: Incubate at room temperature for 30 minutes.[1]

-

Termination: Stop the reaction by adding 100 µL of 0.7% phosphoric acid.[1]

-

Measurement: Transfer 160 µL to a Multiscreen-PH plate with a phosphocellulose filter. Wash the filter to remove unbound ATP and measure the radioactivity of the substrate-bound ³²P using a liquid scintillation counter.[1][13]

-

Hepatic Stellate Cell (HSC) Functional Assays

The following workflow was used to assess the effects of this compound on primary murine and human immortalized HSCs.[9][14]

-

Cell Culture and Treatment:

-

Primary HSCs from FVB/NJ mice are isolated via a two-step collagenase/pronase perfusion followed by density gradient centrifugation.[9]

-

Cells (primary or the human TWNT-4 line) are culture-activated on plastic dishes.[9][10]

-

Prior to experiments, cells are serum-starved for 24 hours.[9]

-

Cells are then incubated with this compound (or Y-27632 as a comparator) at concentrations ranging from 10 nM to 10 µM for 24 hours.[9][12]

-

-

Contraction Assay:

-

Western Blotting:

-

Cell lysates are prepared in Laemmli buffer, boiled, and separated on an 8-12% PAGE gel.[14]

-

Proteins are transferred to a PVDF membrane.

-

Blots are blocked and incubated overnight with primary antibodies (e.g., for phosphorylated MLC, total MLC, αSMA, Col1a1).[9][14]

-

After incubation with fluorescently-labeled secondary antibodies, signals are detected using a near-infrared scanner.[14]

-

Summary

This compound is a highly potent and selective ROCK inhibitor that serves as a critical tool for investigating cellular processes regulated by the RhoA/ROCK signaling pathway. With an IC₅₀ in the low nanomolar range, it is significantly more potent than its predecessor, Y-27632.[1][14] Its demonstrated efficacy in reducing cell contraction, promoting axonal regeneration, lowering intraocular pressure, and exerting neuroprotective effects underscores its therapeutic potential and its importance in basic and preclinical research.[1][5][12][16] The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. abmole.com [abmole.com]

- 9. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

Y-33075: A Technical Guide to a Potent ROCK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Y-33075, a potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This guide details its mechanism of action, quantitative inhibitory data, and key experimental protocols for its characterization.

Introduction

This compound is a pyridine-based, ATP-competitive inhibitor of ROCK.[1][2] It is structurally related to the well-known pan-ROCK inhibitor Y-27632 but exhibits significantly greater potency.[1][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal organization, cell adhesion, motility, and smooth muscle contraction.[4][5] Dysregulation of this pathway is implicated in numerous pathologies, making ROCK an attractive therapeutic target. While many inhibitors target both ROCK isoforms (ROCK1 and ROCK2), there is growing interest in developing isoform-selective inhibitors to achieve more targeted therapeutic effects and potentially reduce side effects. This compound has been described as a selective and potent ROCK inhibitor, with a primary focus on its action against the ROCK2 isoform.[6]

Mechanism of Action: The RhoA/ROCK2 Signaling Pathway

ROCK2 is a primary downstream effector of the small GTPase RhoA. When activated by upstream signals, RhoA (in its GTP-bound state) binds to the coiled-coil region of ROCK2, relieving its autoinhibitory fold and activating the kinase domain.[4] Activated ROCK2 then phosphorylates several downstream substrates, leading to increased actomyosin contractility and cytoskeletal reorganization.

This compound exerts its effect by competitively binding to the ATP-binding pocket of the ROCK2 kinase domain, preventing the phosphorylation of its downstream targets. The key substrates and consequences of ROCK2 activation are depicted in the signaling pathway below.

Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data and Selectivity Profile

This compound is a highly potent inhibitor of ROCK2. While it is often described as "selective," quantitative data for its inhibitory activity against ROCK1 is not consistently reported in the literature. Its selectivity is often inferred by its significantly higher potency compared to non-selective inhibitors and its lower activity against other related kinases.

| Target | Parameter | Value | Reference(s) |

| ROCK2 | IC₅₀ | 3.6 nM | [1][2][6] |

| ROCK1 | IC₅₀ / Kᵢ | Not Consistently Reported | - |

| Protein Kinase C (PKC) | IC₅₀ | 420 nM | [1][2] |

| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | IC₅₀ | 810 nM | [1][2] |

Table 1: In vitro inhibitory activity of this compound against various kinases.

The data demonstrates that this compound is over 100-fold more selective for ROCK2 than for PKC and over 200-fold more selective than for CaMKII.

Experimental Protocols

The following sections detail standardized protocols for evaluating the inhibitory activity and cellular effects of this compound.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ROCK2 using a luminescence-based assay that measures ATP consumption.

Caption: Workflow for determining the IC₅₀ of this compound in an in vitro kinase assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human ROCK2 (catalytic domain)

-

Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like S6Ktide)

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

-

ATP solution

-

This compound stock solution in DMSO

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)

-

White, opaque 96- or 384-well microplates

-

Multichannel pipette and microplate reader with luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer, typically ranging from 1 µM to 0.01 nM. Include a DMSO-only control (vehicle).

-

In each well of the microplate, add 5 µL of the diluted this compound or vehicle control.

-

Prepare a master mix containing the kinase assay buffer, ROCK2 enzyme, and substrate.

-

Add 10 µL of the enzyme/substrate mix to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-50 µM).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

-

Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Data Analysis: Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol assesses the intracellular activity of this compound by measuring the phosphorylation status of a key downstream ROCK2 substrate, Myosin Light Chain 2 (MLC2), at Serine 19.

Methodology:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) or A7r5 vascular smooth muscle cells) in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free media for 4-6 hours to reduce basal ROCK activity.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO vehicle for 1 hour.

-

Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid (LPA) at 10 µM or Calpeptin at 50 µM) for 15-30 minutes to induce MLC phosphorylation.

-

-

Protein Extraction:

-

Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-MLC2 (Ser19) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

Analysis: Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH or β-actin) to normalize the phospho-MLC2 signal. Quantify band intensities using image analysis software.

-

Cellular Assays

This assay measures the ability of this compound to inhibit cell-mediated contraction of a 3D collagen matrix, a functional readout of cytoskeletal tension.[5]

Methodology:

-

Prepare a collagen gel solution on ice (e.g., Type I rat tail collagen) and neutralize it according to the manufacturer's protocol.

-

Resuspend cells (e.g., hepatic stellate cells or fibroblasts) in serum-free media and mix them with the collagen solution.

-

Dispense the cell-collagen suspension into a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, gently detach the gels from the sides of the well using a pipette tip.

-

Add media containing different concentrations of this compound or vehicle control to each well.

-

Incubate for 24-48 hours. Contraction is observed as a decrease in the diameter of the collagen gel.

-

Image the wells at various time points and measure the area of the gel using image analysis software. Calculate the percentage of contraction relative to the initial gel area.

This assay assesses the effect of this compound on collective cell migration.

Methodology:

-

Grow cells to a confluent monolayer in a 12-well plate.

-

Create a uniform "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of this compound or vehicle control.

-

Place the plate in a live-cell imaging system or a standard incubator.

-

Acquire images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.

-

Measure the area of the wound at each time point and calculate the rate of wound closure (% of area filled) for each condition. Note that ROCK inhibition can paradoxically increase migration in some cell types.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 4. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 5. journals.plos.org [journals.plos.org]

- 6. caymanchem.com [caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the RhoA/ROCK Signaling Pathway and the Inhibitor Y-33075

This technical guide provides a comprehensive overview of the Ras homolog gene family, member A (RhoA)/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a critical regulator of fundamental cellular processes. It details the pathway's mechanism, its physiological and pathological roles, and introduces this compound, a potent and selective ROCK inhibitor. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for research and drug development.

The RhoA/ROCK Signaling Pathway: Core Mechanism and Function

The RhoA/ROCK signaling pathway is a vital signal transduction cascade that plays a pivotal role in regulating the actin cytoskeleton.[1] This regulation is central to a multitude of cellular functions, including cell shape, adhesion, migration, proliferation, and apoptosis.[2]

Activation and Regulation:

RhoA is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] The activation is catalyzed by Guanine nucleotide exchange factors (GEFs), which promote the release of GDP, allowing GTP to bind.[2][4] Conversely, GTPase-activating proteins (GAPs) stimulate the hydrolysis of GTP to GDP, returning RhoA to its inactive state.[4]

Once activated, GTP-bound RhoA translocates to the cell membrane and interacts with its downstream effectors, the most prominent of which are the ROCKs.[5][6] There are two highly homologous isoforms, ROCK1 and ROCK2, which are serine/threonine kinases.[7][8] While both are widely expressed, ROCK2 is the major isoform regulating vascular contractility.[3]

Downstream Effectors and Cellular Outcomes:

Activated ROCK phosphorylates a variety of downstream substrates, leading to the modulation of the actin cytoskeleton and other cellular events.[1][9]

-

Actomyosin Contractility: ROCK enhances cellular contractility through a dual-action mechanism. It directly phosphorylates the Myosin Light Chain (MLC), which increases myosin II ATPase activity.[10] Simultaneously, it phosphorylates and inactivates the Myosin Light Chain Phosphatase (MLCP), leading to an overall increase in phosphorylated MLC and promoting the interaction between actin and myosin.[6][9][10] This results in the formation of stress fibers and focal adhesions.[11][10]

-

Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK).[9] Activated LIMK, in turn, phosphorylates and inactivates cofilin, a protein that normally promotes the depolymerization of actin filaments.[6][9] This inactivation of cofilin leads to the stabilization and accumulation of F-actin.[10]

-

Microtubule and Neuronal Signaling: ROCK also influences microtubule dynamics by phosphorylating proteins such as collapsin response mediator protein 2 (CRMP2), MAP2, and Tau, which can inhibit microtubule assembly and axonal growth.[1][9]

Dysregulation of the RhoA/ROCK pathway is implicated in a wide range of diseases, including hypertension, cancer metastasis, glaucoma, osteoarthritis, and neurological disorders.[8][9] This makes the pathway a compelling target for therapeutic intervention.

This compound: A Potent ROCK Inhibitor

This compound (also known as Y-39983) is a selective and potent inhibitor of Rho-associated kinase (ROCK).[12][13][14] It is a derivative of Y-27632, another widely used ROCK inhibitor, but demonstrates significantly greater potency.[12][13][14] Its ability to effectively block the RhoA/ROCK pathway makes it a valuable tool for studying the pathway's functions and a potential therapeutic agent for various disorders.

Quantitative Data

Table 1: Inhibitory Potency and Selectivity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ROCK and other kinases, demonstrating its potency and selectivity. For comparison, data for the related compound Y-27632 is also included.

| Compound | Target Kinase | IC50 | Reference |

| This compound | ROCK2 | 3.6 nM | [12][13][15] |

| PKC | 0.42 µM (420 nM) | [12][15] | |

| CaMKII | 0.81 µM (810 nM) | [12][15] | |

| Y-27632 | ROCK | - | - |

| PKC | 9.0 µM | [12] | |

| CaMKII | 26 µM | [12] |

Data indicates that this compound is substantially more potent against ROCK than against PKC and CaMKII, highlighting its selectivity.[12][15]

Table 2: In Vitro and In Vivo Effects of this compound

This table outlines the functional effects of this compound observed in various experimental models.

| Experimental Model | Concentration / Dose | Observed Effect | Reference |

| Rabbit Ciliary Artery Contraction | 1 µM | Inhibition of histamine-evoked contraction. | [12][13] |

| Retinal Ganglion Cells (RGCs) Axonal Regeneration | 10 µM | Promoted neurite extension. | [12][13] |

| Rat Optic Nerve Crush Model | 100 µM | Increased regenerating axons of RGCs. | [12] |

| Rabbit & Monkey Ocular Models | ≥0.01% (Topical) | Significantly lowered intraocular pressure (IOP). | [12][15] |

| Human & Murine Hepatic Stellate Cells | 10 nM - 10 µM | Reduced cell contraction, fibrogenesis, and proliferation. | [16][17] |

| Ex-Vivo Retinal Explant Model | 50 µM | Significantly increased RGC survival and reduced microglial inflammatory response. | [18] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Adapted for ROCK)

This protocol describes a method to determine the IC50 value of an inhibitor like this compound against ROCK kinase.

-

Reaction Setup: Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.5, containing BSA, DTT, and MgCl2).

-

Component Preparation:

-

Kinase: Dilute purified recombinant ROCK protein to the desired concentration (e.g., 100-200 U/mL).

-

Substrate: Prepare a solution of a specific ROCK substrate (e.g., a synthetic peptide or Myosin Phosphatase Targeting Subunit 1, MYPT1).

-

ATP: Prepare a solution of [γ-³²P] ATP.

-

Inhibitor: Perform serial dilutions of this compound to create a range of concentrations to be tested.

-

-

Kinase Reaction:

-

In a microplate, combine the reaction buffer, ROCK substrate, and varying concentrations of this compound (or vehicle control).

-

Add the ROCK enzyme to each well to initiate the reaction.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Add [γ-³²P] ATP to the mixture to allow for phosphorylation of the substrate.

-

-

Termination and Measurement:

-

Terminate the reaction by adding a stop solution, such as 0.7% phosphoric acid.[12]

-

Transfer a portion of the mixture to a phosphocellulose filter plate. The positively charged filter will bind the radiolabeled phosphorylated substrate.[12]

-

Wash the plate multiple times to remove unincorporated [γ-³²P] ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured radioactivity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ROCK kinase activity.

-

Protocol 2: Collagen Gel Contraction Assay

This cell-based assay measures the effect of ROCK inhibitors on the contractile ability of cells, such as hepatic stellate cells (HSCs).[16][19]

-

Cell Preparation: Culture primary HSCs or a human HSC line (e.g., TWNT-4) until they are activated.[16][17]

-

Gel Preparation:

-

Prepare a solution of type I collagen on ice.

-

Neutralize the collagen solution with NaOH and mix with a concentrated cell culture medium.

-

Harvest and resuspend the activated HSCs in a serum-free medium.

-

Mix the cell suspension with the neutralized collagen solution to achieve a final cell density (e.g., 5x10⁵ cells/mL).

-

-

Gel Polymerization:

-

Dispense the cell-collagen mixture into wells of a 24-well plate.

-

Incubate at 37°C for 1 hour to allow the collagen to polymerize into a solid gel.

-

-

Treatment and Detachment:

-

After polymerization, add culture medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control to each well.[16]

-

Using a sterile pipette tip, gently detach the gels from the sides of the wells to allow for free-floating contraction.

-

-

Measurement and Analysis:

-

At the end of the incubation, photograph each well.

-

Measure the area of the collagen gel using image analysis software (e.g., ImageJ).

-

Calculate the percentage of contraction relative to the initial area of the well. Compare the contraction in this compound-treated groups to the vehicle control. A decrease in gel area indicates cell contraction.

Conclusion

The RhoA/ROCK signaling pathway is a fundamental regulator of cell mechanics and behavior, with its dysregulation contributing to numerous pathological conditions. This compound has emerged as a highly potent and selective ROCK inhibitor, demonstrating significant efficacy in a variety of preclinical models. Its ability to modulate cell contraction, promote neuronal regeneration, and reduce intraocular pressure underscores the therapeutic potential of targeting the ROCK pathway. The data and protocols provided in this guide serve as a comprehensive resource for scientists and researchers aiming to further investigate the roles of RhoA/ROCK signaling and explore the pharmacological applications of inhibitors like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 3. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. revespcardiol.org [revespcardiol.org]

- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 11. Rho kinase signaling and cardiac physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound - Nordic Biosite [nordicbiosite.com]

- 15. caymanchem.com [caymanchem.com]

- 16. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of ROCK Inhibited by Y-33075

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the downstream molecular targets of Rho-associated coiled-coil forming protein kinase (ROCK) that are affected by the potent and selective inhibitor, Y-33075. It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing target engagement, and visualizations of the relevant signaling pathways.

Introduction to ROCK and the Inhibitor this compound

Rho-associated coiled-coil forming protein kinase (ROCK) is a serine/threonine kinase that serves as a critical downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of various cellular functions, including cytoskeletal organization, cell adhesion, motility, proliferation, and smooth muscle contraction.[2] ROCK exists in two isoforms, ROCK1 and ROCK2, which share a high degree of homology.[3] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, making it a prime target for therapeutic intervention.

This compound is a potent, selective, and cell-permeable small molecule inhibitor of ROCK.[4] It is an analog of the more widely known ROCK inhibitor, Y-27632, but demonstrates significantly higher potency.[1][5] this compound exerts its effect by competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates.[6]

Core Downstream Targets and the Impact of this compound Inhibition

Inhibition of ROCK by this compound leads to a cascade of downstream effects, primarily by preventing the phosphorylation of key substrate proteins that regulate the actin cytoskeleton and cellular contractility.

Myosin Light Chain (MLC) and Cellular Contraction

The most well-characterized downstream effect of ROCK inhibition is the reduction of smooth muscle and non-muscle cell contraction.[7] ROCK promotes contraction through two primary mechanisms:

-

Direct Phosphorylation of Myosin Light Chain (MLC): While MLC is primarily phosphorylated by Ca2+/calmodulin-dependent myosin light chain kinase (MLCK), ROCK can also directly phosphorylate MLC at Serine-19, promoting actomyosin cross-bridge cycling and contraction.[8][9]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP, known as MYPT1, at Thr853.[5] This phosphorylation inhibits MLCP activity, leading to a net increase in the phosphorylated state of MLC and sustained contraction.[5][9]

This compound, by inhibiting ROCK, prevents both the direct phosphorylation of MLC and the inhibitory phosphorylation of MYPT1.[5] This leads to increased MLCP activity and a significant reduction in overall MLC phosphorylation, resulting in decreased stress fiber formation and inhibition of cellular contraction.[1][5] In studies using hepatic stellate cells (HSCs), this compound was shown to reduce phosphorylated MLC (p-MLC) levels at concentrations as low as 10 nM.[2][10]

LIM Kinase (LIMK) and Cofilin: Regulators of Actin Dynamics

ROCK phosphorylates and activates LIM kinase 1 (LIMK1) and LIMK2.[11][12] Activated LIMK, in turn, phosphorylates the actin-depolymerizing factor cofilin at Serine-3.[13][14] Phosphorylation inactivates cofilin, preventing it from severing and depolymerizing filamentous actin (F-actin).[15] This leads to the accumulation and stabilization of actin stress fibers.

By inhibiting ROCK, this compound prevents the activation of LIMK.[12] This results in reduced cofilin phosphorylation, thereby maintaining cofilin in its active state.[12] Active cofilin promotes the disassembly of F-actin, leading to a reduction in stress fibers and influencing cell protrusion and migration.[12][16]

Moesin: Linking Actin to the Plasma Membrane

Moesin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, functions as a cross-linker between the actin cytoskeleton and the plasma membrane. ROCK activates Moesin by phosphorylating it at a conserved threonine residue (Thr558). This activation is crucial for maintaining cell shape, adhesion, and motility. Inhibition of ROCK by this compound has been demonstrated to decrease the levels of phosphorylated Moesin (p-Moesin) in both human and murine hepatic stellate cells.[10]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been quantified in various assays. It exhibits high potency for ROCK2 and selectivity over other kinases like PKC and CaMKII.[4][17]

| Target Kinase | IC50 Value (nM) | Source |

| ROCK2 | 3.6 | [4][17] |

| PKC | 420 | [4][17] |

| CaMKII | 810 | [4][17] |

| Table 1: In vitro kinase inhibitory activity of this compound. |

In cellular assays, this compound consistently demonstrates effects at nanomolar to low micromolar concentrations and is approximately 10-fold more potent than the related inhibitor Y-27632.[5][10]

| Cellular Process / Marker | Cell Type | Effective Concentration of this compound | Observed Effect | Source |

| Contraction | Human TWNT-4 HSCs | 100 nM - 10 µM | Significant Inhibition | [10] |

| p-MLC Levels | Human TWNT-4 HSCs | ≥ 10 nM | Reduction | [2][10] |

| p-Moesin Levels | Murine FVB/NJ HSCs | 10 µM | Significant Reduction | [10] |

| Proliferation | Human TWNT-4 HSCs | 100 nM - 10 µM | Significant Decrease | [2][10] |

| αSMA Expression | Human TWNT-4 HSCs | 10 µM | Significant Decrease | [6][10] |

| Collagen 1a1 Expression | Human TWNT-4 HSCs | 100 nM - 10 µM | Reduction | [10] |

| Table 2: Cellular effects of this compound in Hepatic Stellate Cells (HSCs). |

Signaling Pathway Visualizations

The following diagrams illustrate the core ROCK signaling pathways and the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.plos.org [journals.plos.org]

- 3. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 7. Effects of Rho-kinase inhibition on myosin light chain phosphorylation and obstruction-induced detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific activation of LIM kinase 2 via phosphorylation of threonine 505 by ROCK, a Rho-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organized migration of epithelial cells requires control of adhesion and protrusion through Rho kinase effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cofilin Phosphorylation by Protein Kinase Testicular Protein Kinase 1 and Its Role in Integrin-mediated Actin Reorganization and Focal Adhesion Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Instantaneous inactivation of cofilin reveals its function of F-actin disassembly in lamellipodia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

Y-33075: A Technical Guide to its Regulation of Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in dissecting the multifaceted roles of the Rho/ROCK signaling pathway in a diverse range of cellular processes. This technical guide provides an in-depth overview of the cellular functions regulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for advancing our understanding of cell biology and exploring its therapeutic potential.

Core Mechanism of Action: ROCK Inhibition

This compound is a derivative of Y-27632 and acts as a highly selective inhibitor of ROCK.[1][2][3][4] The primary mechanism of action involves the inhibition of the RhoA-ROCK pathway, which is a central regulator of the actin cytoskeleton.[5][6] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets, most notably the myosin light chain (MLC), thereby impeding stress fiber formation and cell contraction.[6][7]

Kinase Selectivity and Potency

This compound exhibits significantly greater potency for ROCK compared to other kinases, though it also shows some inhibitory activity against Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII) at higher concentrations.[1][8]

| Kinase | This compound IC₅₀ | Y-27632 IC₅₀ |

| ROCK | 3.6 nM [1][2][3][4] | 82-236 times less potent than this compound[1][8] |

| PKC | 0.42 µM [1][8] | 9.0 µM[1][8] |

| CaMKII | 0.81 µM [1][8] | 26 µM[1][8] |

Regulation of Cellular Functions

Neuronal Functions: Neurite Outgrowth and Axonal Regeneration

This compound has demonstrated significant effects on neuronal cells, particularly in promoting neurite extension and axonal regeneration.

-

Neurite Outgrowth: In retinal ganglion cells (RGCs), treatment with 10 µM this compound leads to the extension of neurites.[1][2][8]

-

Axonal Regeneration: In a cat model of optic nerve damage, this compound at concentrations of 10 µM and 100 µM increased axonal regeneration at the crush site.[9] Furthermore, a 100 µM concentration of this compound was shown to increase the number of regenerating axons of RGCs in rats.[8]

Ocular Functions: Intraocular Pressure and Vascular Contraction

A primary area of investigation for this compound has been in ophthalmology, where it has shown efficacy in reducing intraocular pressure (IOP).

-

Intraocular Pressure Reduction: Topical administration of this compound at concentrations of ≥0.01% in rabbits and 0.05% in monkeys significantly lowered IOP.[1][8][9]

-

Vascular Contraction: this compound at a concentration of 1 µM inhibits the histamine-evoked contraction of rabbit ciliary artery segments in Ca²⁺-free solutions.[1][2][8] However, it does not affect the increase in intracellular calcium concentration induced by a high-potassium solution.[1][2][8]

Hepatic Stellate Cell (HSC) Functions: Contraction, Fibrogenesis, Proliferation, and Migration

In the context of liver fibrosis, this compound has been shown to modulate the activity of hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue formation in the liver.

-

Contraction: this compound dose-dependently reduces the contraction of activated human (TWNT-4) and primary mouse HSCs.[5][7] Significant inhibition in TWNT-4 cells was observed at concentrations ranging from 100 nM to 10 µM.[5] In primary mouse HSCs, significant contraction inhibition was seen at 1 µM and 10 µM.[5]

-

Fibrogenesis: this compound reduces the expression of the pro-fibrotic marker Collagen Type I Alpha 1 Chain (Col1a1) in both human and mouse HSCs.[7] In TWNT-4 cells, this compound reduced Col1a1 expression across all tested concentrations in a dose-dependent manner.[7] In primary mouse HSCs, a significant reduction in Col1a1 mRNA was observed at 1 µM.[7] It also decreases the expression of α-smooth muscle actin (αSMA), a marker of HSC activation.[7]

-

Proliferation: The proliferation of both human and mouse HSCs is significantly reduced by this compound.[5][6]

-

Migration: Interestingly, this compound has a dual effect on HSC migration. At 1 µM, it increased migration in TWNT-4 cells at 4, 8, and 24 hours.[7] However, at a higher concentration of 10 µM, it significantly decreased migration after 24 hours.[7]

| Cellular Function in HSCs | Cell Type | This compound Concentration | Observed Effect |

| Contraction | Human (TWNT-4) | 100 nM - 10 µM | Significant dose-dependent reduction[5] |

| Primary Mouse (FVB/NJ) | 1 µM, 10 µM | Significant reduction[5] | |

| Fibrogenesis (Col1a1 expression) | Human (TWNT-4) | Dose-dependent | Reduction[7] |

| Primary Mouse (FVB/NJ) | 1 µM | Significant mRNA reduction[7] | |

| Fibrogenesis (αSMA expression) | Human (TWNT-4) | 10 µM | Significant decrease[7] |

| Primary Mouse (FVB/NJ) | 10 µM | Decrease[7] | |

| Proliferation | Human & Mouse | Not specified | Significant reduction[5][6] |

| Migration | Human (TWNT-4) | 1 µM | Increased migration[7] |

| Human (TWNT-4) | 10 µM | Decreased migration (after 24h)[7] |

Neuroprotection and Neuroinflammation

This compound exhibits potent neuroprotective and anti-inflammatory effects, particularly in the context of retinal health.

-

Retinal Ganglion Cell (RGC) Survival: In an ex-vivo retinal explant model, 50 µM this compound significantly increased RGC survival.[10]

-

Anti-inflammatory Effects: this compound treatment led to a reduced number of activated microglial cells (Iba1+/CD68+) and limited astrogliosis.[10] Flow cytometry analysis confirmed lower numbers of CD11b+, CD68+, and CD11b+/CD68+ cells.[10] RNA-seq analysis revealed that this compound inhibited the expression of M1 microglial markers (Tnfα, Il-1β, Nos2) and other genes involved in apoptosis, ferroptosis, and inflammasome formation.[10]

Autoimmune Disease Models

In a mouse model of chronic relapsing experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound was found to inhibit demyelination and reduce the incidence of relapse episodes.[9]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the IC₅₀ of this compound for a specific kinase.

-

Procedure:

-

Prepare a reaction mixture containing the target kinase (e.g., ROCK, PKC, CaMKII), a suitable substrate (e.g., CaMK II substrate), and [γ-³²P] ATP in a buffer solution (e.g., 20 mM MOPS, pH 7.5).[1]

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).[1]

-

Terminate the reaction by adding a stop solution (e.g., 0.7% phosphoric acid).[1]

-

Transfer a portion of the mixture to a phosphocellulose filter plate to capture the radiolabeled substrate.[1]

-

Wash the filter plate to remove unincorporated [γ-³²P] ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.

-

Hepatic Stellate Cell Contraction Assay

-

Objective: To assess the effect of this compound on the contractility of HSCs.

-

Procedure:

-

Culture-activate primary isolated mouse HSCs or an immortalized human HSC line (e.g., TWNT-4).[5][7]

-

Prepare 3D collagen matrices.

-

Embed the activated HSCs within the collagen matrices.

-

Incubate the matrices with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours.[5][7]

-

Measure the diameter or area of the collagen gels at the beginning and end of the incubation period.

-

Calculate the percentage of gel contraction and compare the treated groups to the untreated control.

-

Wound-Healing Migration Assay

-

Objective: To evaluate the effect of this compound on HSC migration.

-

Procedure:

-

Grow HSCs to a confluent monolayer in a culture plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells.

-

Add culture medium containing different concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM).[7]

-

Capture images of the wound at different time points (e.g., 0, 4, 8, and 24 hours).[7]

-

Measure the width or area of the wound at each time point.

-

Calculate the rate of wound closure to determine the effect on cell migration.

-

Retinal Ganglion Cell Survival Assay (ex-vivo)

-

Objective: To determine the neuroprotective effect of this compound on RGCs.

-

Procedure:

-

Establish rat retinal explants following optic nerve axotomy.[10]

-

Treat the explants with this compound (e.g., 50 µM) or a vehicle control.[10]

-

After a defined period (e.g., 4 days ex-vivo), fix and process the retinal explants for immunofluorescence.[10]

-

Stain the explants with a specific marker for RGCs (e.g., Brn3a).[10]

-

Quantify the number of surviving RGCs using fluorescence microscopy.

-

Compare the number of surviving RGCs in the this compound-treated group to the control group.

-

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

Y-33075: A Technical Guide to its Effects on Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK). It details the compound's mechanism of action, its profound effects on the dynamics of the actin cytoskeleton, and the resulting impact on various cellular processes. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key signaling pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

This compound exerts its effects by targeting ROCK, a critical downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK pathway is a central regulator of actin cytoskeleton organization and cellular contractility.[1][3]

Signaling Cascade Overview:

-

Activation of RhoA: Upstream signals, often from G-protein coupled receptors (GPCRs), activate RhoA through Guanine Exchange Factors (GEFs).[1]

-

ROCK Activation: Activated RhoA-GTP binds to and activates ROCK (both ROCK I and ROCK II isoforms).[1][4]

-

Downstream Phosphorylation: ROCK phosphorylates multiple substrates that directly influence the actin cytoskeleton. Key substrates include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP), leading to an increase in phosphorylated MLC (p-MLC).[1][3] This enhances the motor activity of myosin II, promoting its binding to actin filaments to generate contractile force, which is essential for the formation of stress fibers and focal adhesions.[3]

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK.[2][3] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2] This action stabilizes existing actin filaments and prevents their disassembly.[3]

-

-

This compound Intervention: this compound, as a direct inhibitor of ROCK, blocks these phosphorylation events. This leads to decreased p-MLC levels and increased cofilin activity, resulting in reduced actomyosin contractility and increased actin filament turnover.[1][2][3]

References

- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling from Rho to the actin cytoskeleton through protein kinases ROCK and LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

Preliminary Studies of Y-33075 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Y-33075, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, within the field of neuroscience. The information presented herein is synthesized from foundational studies, with a focus on its neuroprotective and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Findings and Data Presentation

Preliminary studies have demonstrated the significant neuroprotective potential of this compound, particularly in the context of retinal ganglion cell (RGC) survival. In an ex-vivo model of retinal explants, this compound was shown to be highly effective in preventing RGC death and mitigating neuroinflammatory responses.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from these initial studies, highlighting the efficacy of this compound in neuroprotection and reduction of microglial activation.

Table 1: Neuroprotective Effect of this compound on Retinal Ganglion Cell (RGC) Survival

| Treatment Group | Concentration | Mean RGCs/field (± SEM) | P-value vs. Control |

| Control (Solvent) | - | 392.4 ± 22.23 | - |

| This compound | 50 µM | 592.5 ± 23.86 | < 0.0001 |

| Y-27632 | 500 µM | No significant effect | - |

| H-1152 | 100 µM | No significant effect | - |

| Data derived from an ex-vivo rat retinal explant model after four days of culture. RGCs were identified by Brn3a+ staining.[1] |

Table 2: Effect of this compound on Microglial Activation Markers

| Marker | Treatment Group | Outcome |

| CD11b+ cells | This compound (50 µM) | Lower cell numbers confirmed by flow cytometry |

| CD68+ cells | This compound (50 µM) | Lower cell numbers confirmed by flow cytometry |

| CD11b+/CD68+ cells | This compound (50 µM) | Lower cell numbers confirmed by flow cytometry |

| Iba1+/CD68+ cells | This compound (50 µM) | Reduced number observed via immunohistology |

| Data from an ex-vivo rat retinal explant model.[1] |

Table 3: Gene Expression Modulation by this compound in Retinal Explants

| Gene Category | Specific Genes | Regulation by this compound (50 µM) |

| M1 Microglial Markers | Tnfα, Il-1β, Nos2 | Inhibited expression |

| Glial Markers | Gfap, Itgam, Cd68 | Inhibited expression |

| Cellular Processes | Apoptosis, Ferroptosis, Inflammasome formation, Complement activation, TLR pathway activation | Reduced |

| Gene Expression | P2rx7, Gpr84 | Reduced |

| RGC-specific markers | - | Upregulated |

| Neurofilament formation | - | Upregulated |

| Neurotransmitter regulators | - | Upregulated |

| Findings from RNA-sequencing analysis of rat retinal explants.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound. These protocols are based on established techniques in the field and are intended to provide a framework for replication and further investigation.

Retinal Ganglion Cell (RGC) Survival Assay

Objective: To quantify the neuroprotective effect of this compound on RGCs in an ex-vivo retinal explant model.

Methodology:

-

Retinal Explant Culture:

-

Rat retinal explants are prepared and cultured with the optic nerve axotomized.

-

Explants are treated with this compound (50 µM), other ROCK inhibitors (e.g., Y-27632, H-1152), or a vehicle control.[1]

-

Cultures are maintained for a period of four days.

-

-

Immunofluorescence Staining for Brn3a:

-

Following culture, retinal explants are fixed in 4% paraformaldehyde.

-

Tissues are permeabilized with a solution of 0.5% Triton X-100 in phosphate-buffered saline (PBS).

-

Blocking is performed to prevent non-specific antibody binding.

-

Incubation with a primary antibody specific for Brn3a, a marker for RGCs, is carried out overnight at 4°C.[2][3]

-

After washing in PBS, a fluorescently-labeled secondary antibody is applied for 1-2 hours at room temperature.

-

Retinal whole mounts are prepared for imaging.[2]

-

-

Quantification:

-

Images of the stained retinas are captured using a fluorescence microscope.

-

The number of Brn3a-positive cells per field is counted to determine RGC survival.

-

Microglial Activation Analysis

Objective: To assess the effect of this compound on microglial activation in retinal explants.

Methodology:

-

Flow Cytometry:

-

Retinal explants are dissociated into single-cell suspensions.

-

Cells are incubated with fluorescently-conjugated antibodies against microglial activation markers, specifically CD11b and CD68.[1]

-

A viability dye is used to exclude dead cells from the analysis.

-

The stained cells are analyzed using a flow cytometer to quantify the populations of CD11b+, CD68+, and double-positive cells.

-

-

Immunohistochemistry:

-

Retinal explants are processed for cryosectioning.

-

Sections are stained with antibodies against Iba1 (a general microglia/macrophage marker) and CD68 (a marker for phagocytic microglia).[1]

-

Confocal microscopy is used to visualize and quantify the number of Iba1+/CD68+ cells.

-

RNA-Sequencing (RNA-seq) Analysis

Objective: To investigate the transcriptomic changes induced by this compound in retinal explants.

Methodology:

-

RNA Extraction:

-

Total RNA is isolated from this compound-treated and control retinal explants using a suitable method such as TRIzol extraction.[4]

-

-

Library Preparation and Sequencing:

-

The quality and integrity of the extracted RNA are assessed.

-

Ribosomal RNA (rRNA) is depleted to enrich for messenger RNA (mRNA).

-

The mRNA is fragmented, and cDNA is synthesized.

-

Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

-

The prepared libraries are sequenced using a high-throughput sequencing platform.[5]

-

-

Data Analysis:

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general experimental workflows described in this guide.

Caption: The RhoA/ROCK signaling pathway in neuronal injury and its inhibition by this compound.

Caption: Experimental and preclinical workflow for the evaluation of this compound.

References

- 1. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repeat Brn3a Immunolabeling Rescues Faded Staining and Improves Detection of Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brn3a as a marker of retinal ganglion cells: qualitative and quantitative time course studies in naive and optic nerve-injured retinas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA-seq analysis reveals differentially expressed inflammatory chemokines in a rat retinal degeneration model induced by sodium iodate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. An optimized protocol for retina single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Y-33075: A Potent Rho-Kinase Inhibitor in Cancer Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Y-33075, a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), has emerged as a valuable tool for investigating the intricate roles of the Rho/ROCK signaling pathway in cancer biology. This pathway is a critical regulator of the actin cytoskeleton and is implicated in a wide array of cellular processes that are often dysregulated in cancer, including cell proliferation, survival, migration, and invasion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on cancer-related cellular processes, and detailed experimental protocols for its use in research.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

This compound exerts its biological effects through the competitive inhibition of ROCK1 and ROCK2 isoforms, with a reported in vitro IC50 of 3.6 nM.[1][2][3] The Rho/ROCK signaling cascade is a key downstream effector of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, which in turn phosphorylates a host of downstream substrates to modulate cellular function.

The primary mechanism by which ROCK influences the actin cytoskeleton is through the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Phosphatase through the phosphorylation of its targeting subunit, MYPT1. This leads to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation, all of which are crucial for cell motility and invasion. ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.

By inhibiting ROCK, this compound effectively decouples RhoA activation from these downstream events, leading to a reduction in actomyosin contractility and a disassembly of stress fibers and focal adhesions.

Effects of this compound on Cancer-Related Cellular Processes

While comprehensive studies on this compound across a wide range of cancer cell lines are limited, research on ROCK inhibitors, including this compound, in relevant cell models provides significant insights into its potential anti-cancer activities.

Proliferation

ROCK signaling has been implicated in cell cycle progression and proliferation. This compound has been shown to significantly decrease the proliferation of human and murine hepatic stellate cells (HSCs) at concentrations ranging from 100 nM to 10 µM.[1][4] This anti-proliferative effect is often associated with an accumulation of cells in the G0/G1 phase of the cell cycle. The effect on cancer cell proliferation can be cell-type dependent and should be empirically determined.

Apoptosis

The role of ROCK signaling in apoptosis is complex and can be either pro- or anti-apoptotic depending on the cellular context.[5] While some studies show that ROCK inhibition can induce apoptosis in certain cancer cell lines, others report a pro-survival effect.[6][7] Therefore, the impact of this compound on apoptosis in cancer cells requires specific investigation for each cancer type.

Migration and Invasion

Given the central role of the ROCK pathway in regulating the cytoskeleton, cell motility is a key process affected by this compound. Inhibition of ROCK is generally expected to decrease cancer cell migration and invasion by disrupting the formation of stress fibers and focal adhesions necessary for cell movement. However, some studies have reported an unexpected increase in migration in certain cell types upon ROCK inhibition, highlighting the complexity of cytoskeletal regulation.[4]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and other relevant ROCK inhibitors.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Source |

| ROCK | 3.6 | [1][2][3] |

| PKC | 420 | [3] |

| CaMKII | 810 | [3] |

Table 2: Effects of this compound on Cellular Processes in Hepatic Stellate Cells

| Cell Line | Process | Concentration | Effect | Source |

| TWNT-4 (human HSC) | Contraction | 100 nM - 10 µM | Significant Inhibition | [1][4] |

| TWNT-4 (human HSC) | Proliferation | 100 nM - 10 µM | Significant Decrease | [1][4] |

| TWNT-4 (human HSC) | αSMA Expression | 1 µM - 10 µM | Decrease | [4] |

| FVB/NJ (murine HSC) | Contraction | 1 µM - 10 µM | Significant Inhibition | [4] |

| FVB/NJ (murine HSC) | Proliferation | 100 nM - 10 µM | Significant Decrease | [4] |

| FVB/NJ (murine HSC) | αSMA Expression | 10 µM | Decrease | [4] |

Note: Data on specific cancer cell lines for this compound is limited. The data from HSCs, which share some characteristics with cancer-associated fibroblasts, provides a strong starting point for dose-response studies in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound in cancer biology research.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

BrdU Labeling and Detection Kit (e.g., from Roche or Millipore)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 24-72 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the labeling medium and fix the cells.

-

Add the anti-BrdU-POD antibody and incubate.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation states of key signaling molecules in the Rho/ROCK pathway.

Materials:

-

Cancer cell lysates (treated with this compound or vehicle)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-p-LIMK, anti-LIMK, anti-p-Cofilin, anti-Cofilin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well or 12-well plates

-

Pipette tip or specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a plate to create a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure over time.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Conclusion

This compound is a powerful research tool for dissecting the roles of the Rho/ROCK signaling pathway in cancer. Its high potency and selectivity make it a valuable compound for in vitro and potentially in vivo studies. While the direct anti-cancer effects of this compound are still being fully elucidated, the foundational knowledge of ROCK signaling in cancer provides a strong rationale for its investigation as a potential therapeutic target. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in various cancer models. Further research is warranted to establish the efficacy of this compound in specific cancer types and to explore its potential in combination with other anti-cancer agents.

References

- 1. journals.plos.org [journals.plos.org]

- 2. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 3. preclinical-to-clinical-utility-of-rock-inhibitors-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 4. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for Y-33075 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Y-33075 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), demonstrating greater potency than the more commonly referenced ROCK inhibitor, Y-27632.[1][2] These application notes provide an overview of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its effects by inhibiting the Rho-associated protein kinase (ROCK).[1][3] The RhoA-ROCK signaling pathway is a critical regulator of the actin cytoskeleton, and its inhibition by this compound leads to downstream effects on cell contraction, proliferation, migration, and fibrosis.[1][3][4] Specifically, ROCK inhibition blocks the phosphorylation of Myosin Light Chain (MLC), which is essential for stress fiber assembly and cellular contraction.[1][3]

Signaling Pathway

The diagram below illustrates the RhoA-ROCK signaling pathway and the point of inhibition by this compound.

Caption: The RhoA-ROCK signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various cell culture-based assays.

Table 1: Inhibitory Concentrations of this compound

| Target | IC50 | Cell Line/System | Reference |

| ROCK | 3.6 nM | In vitro kinase assay | [2] |

| PKC | 0.42 µM | In vitro kinase assay | [2] |

| CaMKII | 0.81 µM | In vitro kinase assay | [2] |

Table 2: Effects of this compound on Hepatic Stellate Cells (HSCs)

| Assay | Cell Line | Concentration Range | Incubation Time | Effect | Reference |

| Contraction | Human TWNT-4 | 100 nM - 10 µM | 24 hours | Significant dose-dependent reduction | [3] |

| Contraction | Primary Mouse FVB/NJ | 1 µM - 10 µM | 24 hours | Significant reduction | [4] |